Ethyl ((4-methyl-6-oxo-6H-benzo(C)chromen-3-YL)oxy)(phenyl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-6-oxo-6H-benzo©chromen-3-yl with phenylacetic acid in the presence of an esterifying agent such as ethyl alcohol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl ((4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Ethyl ((4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl ((4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)acetate hydrate: Similar structure but with a hydrate form.
Methyl (4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl ((4-methyl-6-oxo-6H-benzo©chromen-3-YL)oxy)(phenyl)acetate is unique due to its specific ester linkage and the presence of both benzo©chromen and phenyl groups, which may contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-3-27-24(26)22(16-9-5-4-6-10-16)28-20-14-13-18-17-11-7-8-12-19(17)23(25)29-21(18)15(20)2/h4-14,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIHPIQVMGMISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387564 |
Source
|
Record name | AGN-PC-0JYVLH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6368-92-9 |
Source
|
Record name | AGN-PC-0JYVLH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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